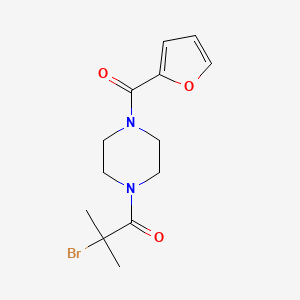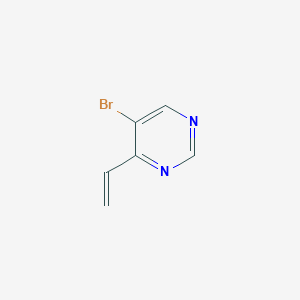
5-Bromo-4-vinylpyrimidine
Übersicht
Beschreibung
5-Bromo-4-vinylpyrimidine is a chemical compound with the molecular formula C6H5BrN2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves the use of various aryl aldehydes and ketones . A method for synthesizing 5-Bromo-2, 4-dichloropyridine has been reported, which uses 2-amino-4-thloropyridine as a starting raw material .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The bromine atom is attached at the 5th position, and the vinyl group is attached at the 4th position .Chemical Reactions Analysis
Pyrimidine compounds, including this compound, have been found to undergo various chemical reactions . For example, they can participate in nucleophilic displacement reactions .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Palladium-Catalyzed Reactions
5-Bromo-4-vinylpyrimidine is used in palladium-catalyzed aryl-aryl C-C coupling reactions. This process facilitates the production of 5-(het)aryl substituted pyrimidines. Moreover, microwave-assisted techniques help in optimizing the reaction conditions, making it more efficient (Verbitskiy et al., 2013).
Thiazolo[4,5-d]pyrimidine Derivatives Synthesis
This compound plays a critical role in synthesizing thiazolo[4,5-d]pyrimidine derivatives. These derivatives are obtained through reactions involving ethanolic ammonia and secondary amines, highlighting the compound's versatility in creating novel chemical structures (Bakavoli et al., 2006).
Mass-Spectrometric Analysis in Protein-RNA Cross-Linking
This compound is utilized in UV-induced cross-linking of protein-RNA complexes, which is significant in studying protein-RNA interactions. Its use in mass spectrometry provides valuable insights into the nature of these interactions (Kramer et al., 2011).
Preparation of Metal-Complexing Molecular Rods
This compound is integral in synthesizing 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines. These are essential for preparing metal-complexing molecular rods, demonstrating its importance in material science and nanotechnology (Schwab et al., 2002).
Regioselective Synthesis of Aminopyrimidines
This compound is used in regioselective displacement reactions to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a key intermediate in synthesizing aminopyrimidines. This highlights its role in creating diverse pyrimidine derivatives (Doulah et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with various biological targets due to their nucleophilic properties .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon centers . For instance, 5-bromo-2-methylpyrimidine was reacted with benzaldehyde in the presence of a Lewis acid, yielding 5-bromo-2-styrylpyrimidine .
Biochemical Pathways
Pyrimidine derivatives are involved in various biochemical processes, including nucleic acid synthesis and metabolism .
Result of Action
The reaction of 5-bromo-2-methylpyrimidine with benzaldehyde yielded 5-bromo-2-styrylpyrimidine, suggesting potential applications in organic synthesis .
Action Environment
The suzuki–miyaura cross-coupling reaction, often used with organoboron reagents, is known for its mild and functional group tolerant reaction conditions, suggesting potential environmental influences on the compound’s action .
Biochemische Analyse
Biochemical Properties
5-Bromo-4-vinylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical bromination. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound can act as a substrate for enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is crucial for the de novo synthesis of pyrimidine nucleotides . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Moreover, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways . These interactions can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as nucleic acids and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to genomic instability . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound can be metabolized by enzymes such as dihydroorotate dehydrogenase, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the levels of key metabolites and altering metabolic flux. The compound’s involvement in pyrimidine metabolism highlights its potential as a tool for studying metabolic regulation and enzyme function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and chromatin structure. In the mitochondria, the compound can affect mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
5-bromo-4-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-2-6-5(7)3-8-4-9-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDPESMXZNGSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745090 | |
| Record name | 5-Bromo-4-ethenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333222-29-9 | |
| Record name | Pyrimidine, 5-bromo-4-ethenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-ethenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


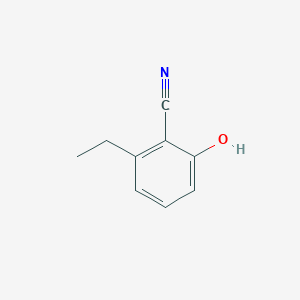


![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)

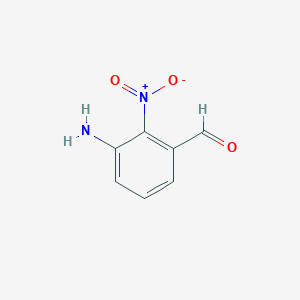
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
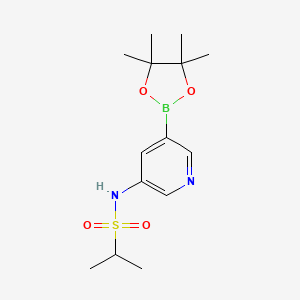
![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)
